4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
Description
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol is a fused heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzimidazole moiety. Its IUPAC name is 1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol, with a molecular weight of 204.23 g/mol . Key structural attributes include:
- A saturated oxazepine ring (4,5-dihydro), contributing to conformational flexibility.
- A hydroxyl group at position 4, enabling hydrogen bonding and derivatization.
- A benzimidazole core, known for diverse pharmacological properties.
Properties
IUPAC Name |
1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGEEYBQKPKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol typically involves multiple steps starting from aniline. One common method includes the formation of an intermediate through a series of reactions, followed by an oxazepine ring closure to yield the target compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol:
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. In vitro enzyme activity assays have demonstrated its potential as a monoamine oxidase (MAO) inhibitor. Compounds with similar structural motifs have shown significant inhibition of MAO-B and butyrylcholinesterase (BuChE), which are relevant targets in treating neurodegenerative diseases complicated by depression .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activities against various pathogens. Studies have reported promising results against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that the compound could be developed into an antimicrobial agent .
Anticancer Potential
The structural characteristics of this compound lend themselves to anticancer research. Similar compounds have exhibited cytotoxic effects on cancer cell lines and may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study 1: Antidepressant Activity
A study focused on synthesizing multi-target-directed ligands (MTDLs) that included derivatives of this compound showed significant activity against MAO-B. The compound demonstrated good blood-brain barrier penetration and reduced immobility time in forced swim tests (FST), indicating potential as an antidepressant .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested for their antimicrobial properties using the broth microdilution method. Compounds derived from the oxazepino-benzimidazole framework exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. This positions the compound as a candidate for further development in antimicrobial therapies .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol is a heterocyclic compound with the molecular formula CHNO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- CAS Number : 68857-67-0
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and receptor binding, which are crucial for its pharmacological effects. The compound may exhibit synergistic effects when combined with other pharmacophores, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have shown that compounds similar to this compound possess significant anticancer properties. For instance:
- Benzimidazole-Oxadiazole Hybrids : These hybrids have been identified as potent anticancer agents due to their ability to target multiple pathways involved in cancer progression . The structural modifications in these compounds enhance their efficacy against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that:
- Benzimidazole Derivatives : Similar derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases. Studies suggest that:
- Anti-inflammatory Properties : Compounds with benzimidazole structures show significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Potent against various cancer cell lines | , |
| Antimicrobial | Broad-spectrum activity | , |
| Anti-inflammatory | Inhibition of cytokines | , |
Research Studies
- Study on Anticancer Activity : A recent study highlighted the effectiveness of benzimidazole derivatives in inhibiting tumor growth in vitro and in vivo models. The study demonstrated a dose-dependent response against cancer cell lines such as MCF-7 and HeLa .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
